

Leitfaden zur Synthese und Reinigung von Eisen(II)-lactat im Labormaßstab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden beschreibt detaillierte Verfahren zur Synthese und Reinigung von Eisen(II)-lactat ($\text{Fe}(\text{C}_3\text{H}_5\text{O}_3)_2$) im Labormaßstab. Eisen(II)-lactat, ein Eisensalz der Milchsäure, findet Anwendung als Eisenpräparat und Lebensmittelzusatzstoff (E 585).^[1] Die hier vorgestellten Protokolle basieren auf etablierten chemischen Reaktionen und Reinigungsmethoden, um ein Produkt von hoher Reinheit für Forschungs- und Entwicklungszwecke zu gewährleisten.

Syntheseverfahren

Es werden zwei primäre Methoden zur Synthese von Eisen(II)-lactat vorgestellt: die Metathesereaktion aus Eisensulfat und Natriumlactat sowie die Säure-Base-Reaktion zwischen Eisen(II)-carbonat und Milchsäure.

Methode A: Metathese von Eisen(II)-sulfat und Natriumlactat

Diese Methode basiert auf der Fällung von schwerlöslichem Natriumsulfat aus einer wässrigen Lösung, wobei das gewünschte Eisen(II)-lactat in Lösung verbleibt.

Reaktionsgleichung: $\text{FeSO}_4 + 2 \text{Na}(\text{C}_3\text{H}_5\text{O}_3) \rightarrow \text{Fe}(\text{C}_3\text{H}_5\text{O}_3)_2 + \text{Na}_2\text{SO}_4\downarrow$

Experimentelles Protokoll:

- Ansatz: In einem thermostatisierten Reaktionsgefäß werden 108 g einer 60,5%igen wässrigen Natriumlactatlösung vorgelegt.
- Reaktion: Unter ständigem Rühren werden langsam 159 g einer 45%igen Eisen(II)-sulfat-Heptahydrat-Lösung zugegeben.
- Inertisierung: Um die Oxidation von Fe^{2+} zu Fe^{3+} zu verhindern, wird die Reaktion unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) oder durch das Durchleiten von Kohlendioxid durchgeführt.[2]
- Reaktionsbedingungen: Das Gemisch wird für 2 Stunden bei 40 °C gerührt.[2]
- Kristallisation und Filtration: Nach Abschluss der Reaktion wird die Suspension abgekühlt, um die Kristallisation des Eisen(II)-lactats zu vervollständigen. Die ausgefallenen Kristalle werden durch Filtration vom Überstand, der hauptsächlich Natriumsulfat enthält, abgetrennt.
- Waschen: Die Kristalle werden mit 54 cm³ gekühltem (20 °C), deoxygeniertem Wasser gewaschen, um restliches Natriumsulfat und andere Verunreinigungen zu entfernen.[2]
- Trocknung: Das gereinigte Produkt wird im Vakuum bei einer Temperatur von nicht mehr als 70 °C bis zur Gewichtskonstanz getrocknet.[2]

Methode B: Reaktion von Eisen(II)-carbonat mit Milchsäure

Diese Methode nutzt die direkte Reaktion eines Eisensalzes mit Milchsäure, wobei als Nebenprodukt lediglich Kohlendioxid entsteht, was die Aufreinigung vereinfacht.[3]

Reaktionsgleichung: $\text{FeCO}_3 + 2 \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{Fe}(\text{CH}_3\text{CH}(\text{OH})\text{COO})_2 + \text{H}_2\text{O} + \text{CO}_2\uparrow$

Experimentelles Protokoll:

- Ansatz: In einem geeigneten Reaktionsgefäß werden 5 g Eisen(II)-carbonat und 0,02 g Eisenpulver (als Reduktionsmittel zum Schutz vor Oxidation) in 50 ml einer 5-14%igen Milchsäurelösung suspendiert.[3]

- **Reaktion:** Die Suspension wird unter Rühren für 5 Stunden in einem Wasserbad auf 45 °C erhitzt.[3] Das Entweichen von CO₂ zeigt den Fortschritt der Reaktion an.
- **Abtrennung von Feststoffen:** Nach der Reaktion wird die Mischung zentrifugiert, um nicht umgesetztes Eisen(II)-carbonat und Eisenpulver abzutrennen.
- **Konzentration und Kristallisation:** Der Überstand wird eingeeengt und anschließend durch Zugabe von Impfkristallen (ca. 0,5 % der Konzentratmasse) zur Kristallisation gebracht. Die Lösung wird bei Raumtemperatur für 2 Stunden gerührt.
- **Filtration und Waschen:** Die gebildeten Kristalle werden durch Filtration isoliert und mit 100%igem Ethanol gewaschen, um anhaftende Milchsäure und Wasser zu entfernen.
- **Trocknung:** Die Kristalle werden im Vakuum bei 80 °C für 30 Minuten getrocknet.[3]

Daten zur Synthese

Die quantitativen Daten der beschriebenen Synthesemethoden sind in der folgenden Tabelle zusammengefasst.

Parameter	Methode A (Metathese)	Methode B (Säure-Base-Reaktion)
Ausgangsstoffe	108 g 60,5%ige Na-Lactat-Lösung, 159 g 45%ige FeSO ₄ -Lösung	5 g FeCO ₃ , 50 ml 5-14%ige Milchsäure, 0,02 g Fe-Pulver
Reaktionstemperatur	40 °C	45 °C
Reaktionszeit	2 Stunden	5 Stunden
Ausbeute (typisch)	72,2 g (ca. 92 % bezogen auf Na-Lactat)[2]	8,34 g (ca. 85 %)[3]
Reinheit (nach Trocknung)	≥ 98 %	≥ 99,9 % [3]
Fe ³⁺ -Verunreinigung	Nicht spezifiziert	0,15 % [3]

Reinigungsverfahren: Umkristallisation

Die Umkristallisation ist eine effektive Methode zur weiteren Reinigung des Rohprodukts, insbesondere zur Entfernung löslicher Verunreinigungen.[4] Sie basiert auf der temperaturabhängigen Löslichkeit von Eisen(II)-lactat in Wasser.

Experimentelles Protokoll:

- Lösungsmittelwahl: Aufgrund der guten Löslichkeit in Wasser und der praktischen Unlöslichkeit in Ethanol ist deoxygeniertes Wasser das Lösungsmittel der Wahl.
- Auflösen des Rohprodukts: Das rohe Eisen(II)-lactat wird in einer minimalen Menge an heißem (ca. 80-90 °C) deoxygeniertem Wasser gelöst, um eine gesättigte Lösung herzustellen.
- Heißfiltration (optional): Sollten unlösliche Verunreinigungen vorhanden sein, wird die heiße Lösung schnell durch einen vorgewärmten Trichter filtriert.
- Kristallisation: Die klare, heiße Lösung wird langsam auf Raumtemperatur und anschließend in einem Eisbad abgekühlt, um die Bildung von Kristallen zu maximieren.[5] Ein langsames Abkühlen fördert die Bildung größerer und reinerer Kristalle.[4]
- Isolierung: Die Kristalle werden mittels Vakuumfiltration von der Mutterlauge getrennt.
- Waschen: Die isolierten Kristalle werden mit einer kleinen Menge eiskaltem, deoxygeniertem Wasser und anschließend mit kaltem Ethanol gewaschen.
- Trocknung: Das hochreine Eisen(II)-lactat wird im Vakuum bei einer Temperatur von nicht mehr als 70 °C getrocknet.

Analytische Reinheitsbestimmung

Die Reinheit des synthetisierten Eisen(II)-lactats wird durch Titration bestimmt. Hierbei wird der Gehalt an Eisen(II) und die Verunreinigung durch Eisen(III) quantifiziert.

Bestimmung des Eisen(II)-Gehalts (Redox-Titration)

Prinzip: Eisen(II)-Ionen werden in saurer Lösung mit einer Kaliumpermanganat (KMnO_4)-Maßlösung zu Eisen(III)-Ionen oxidiert. Der Endpunkt wird durch die violette Farbe des überschüssigen Permanganat-Ions angezeigt.[6][7]

Reaktionsgleichung (vereinfacht): $5 \text{Fe}^{2+} + \text{MnO}_4^- + 8 \text{H}^+ \rightarrow 5 \text{Fe}^{3+} + \text{Mn}^{2+} + 4 \text{H}_2\text{O}$

Experimentelles Protokoll:

- Probenvorbereitung: Etwa 2 g des getrockneten Eisen(II)-lactats werden genau eingewogen, in einem 100-ml-Messkolben mit deoxygeniertem Wasser gelöst und bis zur Marke aufgefüllt.
- Titration: 20 ml dieser Lösung werden in einen Erlenmeyerkolben pipettiert und mit 5 ml 85%iger Ameisensäure oder verdünnter Schwefelsäure angesäuert.[8]
- Endpunkterkennung: Die Lösung wird mit einer 0,1 N Kaliumpermanganat-Lösung titriert, bis eine schwache, für mindestens 30 Sekunden beständige Rosafärbung auftritt.[7][8]
- Berechnung: 1 ml 0,1 N KMnO_4 ist äquivalent zu 23,40 mg $\text{C}_6\text{H}_{10}\text{FeO}_6$. [8]

Bestimmung der Eisen(III)-Verunreinigung (Iodometrische Titration)

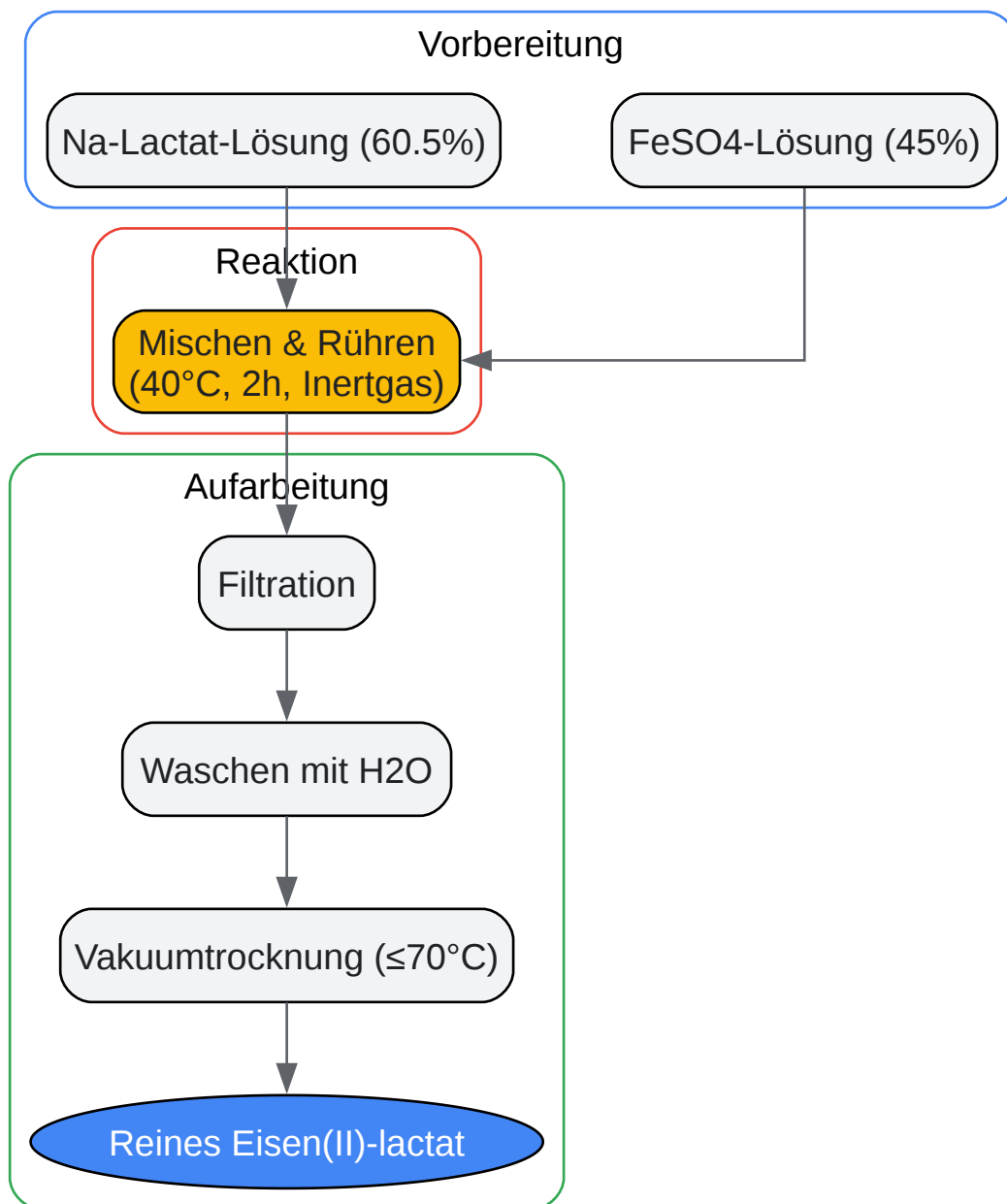
Prinzip: Eisen(III)-Ionen oxidieren in saurer Lösung Iodid-Ionen zu Iod. Das entstandene Iod wird anschließend mit einer Natriumthiosulfat ($\text{Na}_2\text{S}_2\text{O}_3$)-Maßlösung zurücktitriert.

Experimentelles Protokoll:

- Probenvorbereitung: Etwa 5 g der Probe werden genau eingewogen und in einem Gemisch aus 100 ml Wasser und 10 ml Salzsäure in einem Kolben mit Stopfen gelöst.
- Reaktion: 3 g Kaliumiodid werden hinzugefügt. Der Kolben wird verschlossen und für 5 Minuten im Dunkeln stehen gelassen.
- Titration: Das freigesetzte Iod wird mit einer 0,1 N Natriumthiosulfat-Lösung titriert, wobei kurz vor dem Endpunkt Stärkelösung als Indikator zugegeben wird (Umschlag von blau nach farblos).
- Berechnung: 1 ml 0,1 N $\text{Na}_2\text{S}_2\text{O}_3$ ist äquivalent zu 5,585 mg Eisen(III).

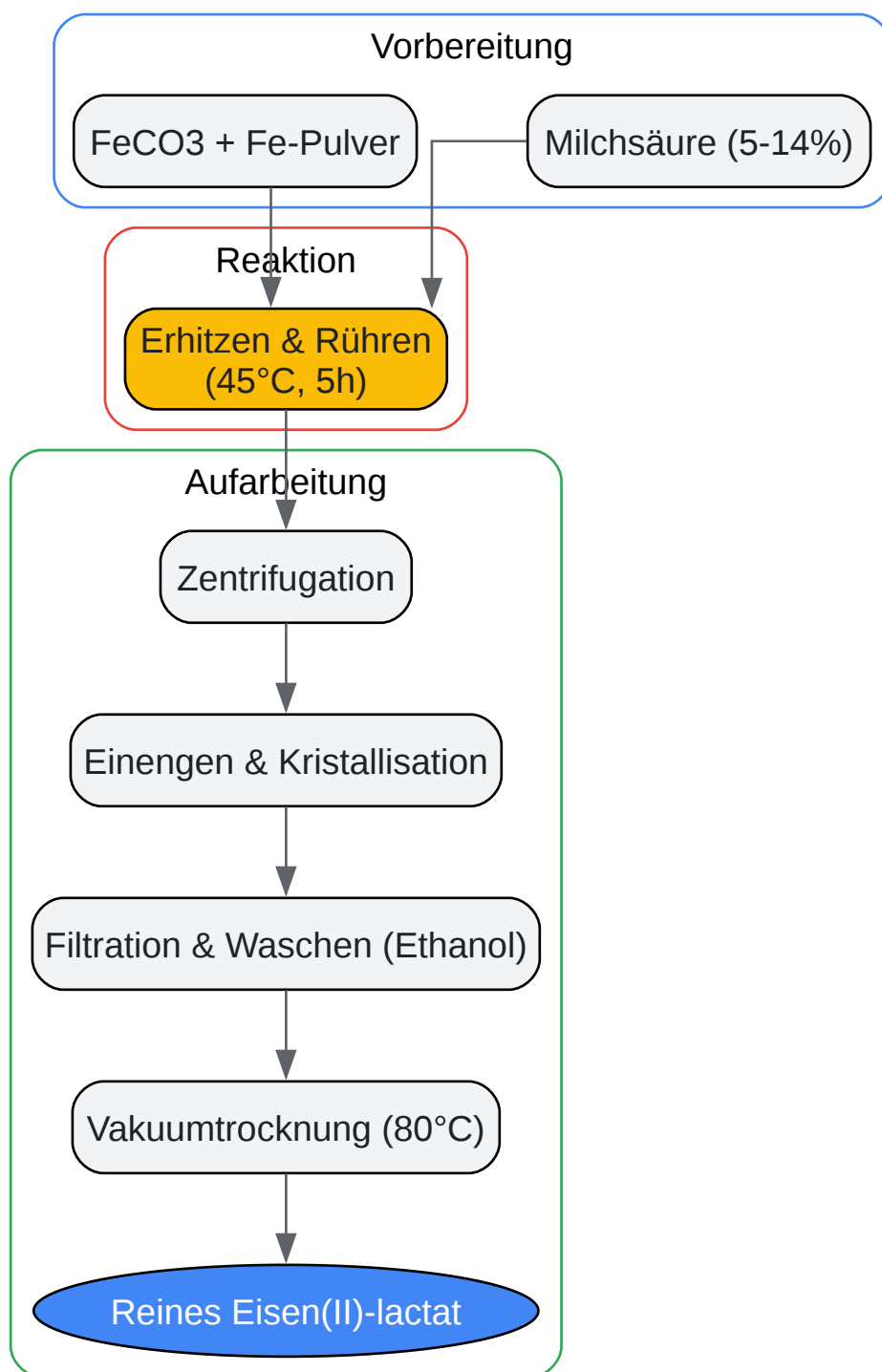
Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe der Synthese- und Reinigungsverfahren.



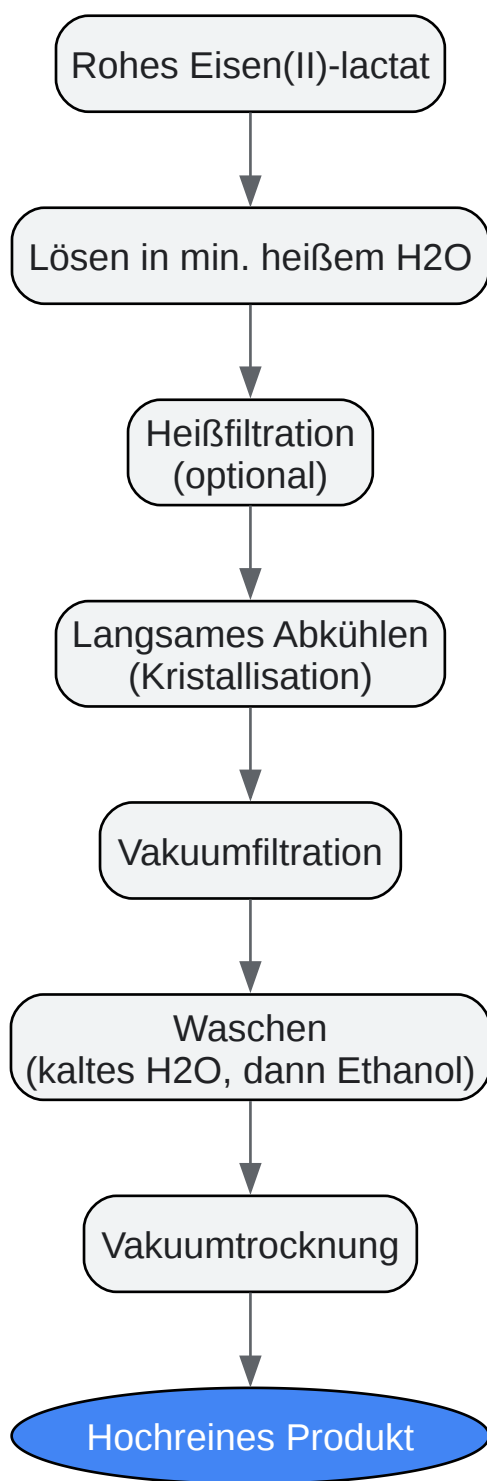
[Click to download full resolution via product page](#)

Abbildung 1: Workflow der Synthese nach Methode A (Metathese).



[Click to download full resolution via product page](#)

Abbildung 2: Workflow der Synthese nach Methode B (Säure-Base-Reaktion).



[Click to download full resolution via product page](#)

Abbildung 3: Logischer Ablauf der Reinigung durch Umkristallisation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]
- 2. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 3. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fao.org [fao.org]
- To cite this document: BenchChem. [Leitfaden zur Synthese und Reinigung von Eisen(II)-lactat im Labormaßstab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12335291#synthese-und-reinigung-von-eisenlactat-im-laborma-stab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com